molecular formula C5H6BCl2NO3 B1393143 2,4-Dichloropyridine-5-boronic acid hydrate CAS No. 1072952-26-1

2,4-Dichloropyridine-5-boronic acid hydrate

Cat. No.: B1393143
CAS No.: 1072952-26-1
M. Wt: 209.82 g/mol
InChI Key: HCTZUEGBMVMNRE-UHFFFAOYSA-N
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Description

Overview of 2,4-Dichloropyridine-5-boronic Acid Hydrate

This compound (CAS 1072952-26-1) is an organoboron compound with the molecular formula $$ \text{C}5\text{H}6\text{BCl}2\text{NO}3 $$ and a molecular weight of 209.82 g/mol. Its structure features a pyridine ring substituted with chlorine atoms at the 2- and 4-positions and a boronic acid group at the 5-position, coordinated with a water molecule (Figure 1). The compound exists as a white to off-white crystalline solid, though detailed physical properties such as melting and boiling points remain unreported in public literature.

Table 1: Key physicochemical properties of this compound

Property Value
CAS Number 1072952-26-1
Molecular Formula $$ \text{C}5\text{H}6\text{BCl}2\text{NO}3 $$
Molecular Weight 209.82 g/mol
Synonyms (4,6-Dichloropyridin-3-yl)boronic acid hydrate; SCHEMBL2999040
Storage Conditions -20°C in airtight containers

The boronic acid group enables participation in cross-coupling reactions, while the chlorine substituents offer sites for further functionalization, making the compound a versatile intermediate in synthetic chemistry.

Historical Context and Discovery

The development of this compound is rooted in advances in organoboron chemistry during the late 20th century. Miyaura borylation, a reaction enabling direct conversion of aryl halides to boronic esters, provided a foundational methodology for its synthesis. While the exact date of its first synthesis is undocumented, its emergence aligns with the growing demand for halogenated pyridylboronic acids in pharmaceutical and materials research.

Early synthetic routes for related compounds, such as 5-bromo-2,4-dichloropyridine, involved bromination and diazotization-chlorination sequences starting from 2-amino-4-chloropyridine. Modern protocols leverage palladium-catalyzed borylation, though specific details for this hydrate remain proprietary in commercial contexts.

Significance in Organoboron and Pyridine Chemistry

This compound occupies a critical niche in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal for constructing biaryl and heterobiaryl frameworks. The 2,4-dichloropyridine moiety allows sequential functionalization: the boronic acid group engages in initial coupling, while the chlorides permit subsequent nucleophilic substitutions or metal-catalyzed reactions.

Recent studies demonstrate its utility in site-selective couplings. For example, palladium catalysts with bulky $$ N $$-heterocyclic carbene ligands enable preferential C4 coupling of 2,4-dichloropyridines, preserving the C2 chloride for downstream modifications. This dual reactivity is exploited in synthesizing polysubstituted pyridines for drug discovery and agrochemicals.

Scope and Objectives of the Review

This review focuses on three areas:

  • Synthetic Methodologies : Examining routes to this compound, including Miyaura borylation and halogenation-borylation sequences.
  • Applications in Organic Synthesis : Highlighting its role in Suzuki-Miyaura couplings, synthesis of trisubstituted oxazoles, and functionalization of bioactive molecules.
  • Recent Advancements : Exploring ligand-controlled selectivity and nanoparticle-mediated couplings under ligand-free conditions.

By synthesizing dispersed data from patents, journals, and chemical databases, this review aims to consolidate knowledge and identify gaps for future research. Excluded are discussions on toxicology, handling protocols, and industrial-scale production details, which fall outside the scope of this academic analysis.

Properties

IUPAC Name

(4,6-dichloropyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2.H2O/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2,10-11H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTZUEGBMVMNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1Cl)Cl)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674653
Record name (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-26-1
Record name (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2,4-dichloropyridine

The synthesis of 5-Bromo-2,4-dichloropyridine involves using 2-amino-4-chloropyridine as a starting material. A key intermediate is obtained through a bromination reaction with a yield greater than 80%, followed by diazotization and chlorination to obtain 5-Bromo-2,4-dichloropyridine with a total yield greater than 50%. The process is as follows:

  • Bromination: Dissolve 2-amino-4-chloropyridine in methylene dichloride, cool to 0°C, and slowly add N-bromo-succinimide in batches. After complete addition, stir to intensify the reaction for 30 minutes, and monitor the reaction using TLC. Remove the solvent by spin-drying the reaction solution, dissolve the crude product in ethyl acetate, and wash with 1mol/L hydrochloric acid. Adjust the solution to alkaline, extract with ethyl acetate, combine the organic phases, wash with salt solution, and dry over sodium sulfate to obtain the intermediate.
  • Diazotization: Under -30°C, dissolve the intermediate in concentrated hydrochloric acid and stir. Slowly add Sodium Nitrite in batches at -30°C, with bubble formation during addition. Control the temperature at -30°C for 1 hour, then add cuprous chloride and allow the mixture to rise to room temperature. Monitor the reaction using TLC. Adjust the reaction solution to alkaline with sodium hydroxide, extract with ethyl acetate, combine the organic phases, wash with salt solution, and dry over sodium sulfate. Concentrate the solution and purify using column chromatography to obtain the product.

Example:

  • Bromination: Dissolve 2-amino-4-chloropyridine (50g) in methylene dichloride (500mL), cool to 0°C, and slowly add N-bromo-succinimide (76.5g) in batches. After complete addition, stir to intensify the reaction for 30 minutes, and monitor the reaction using TLC. Remove the solvent by spin-drying the reaction solution, dissolve the crude product in ethyl acetate, wash with 1mol/L hydrochloric acid, adjust to alkaline, extract with ethyl acetate, combine the organic phases, wash with salt solution, and dry over sodium sulfate to obtain the product (70g, 87% yield).
  • Diazotization: Under -30°C, dissolve compound 2 (10g) in concentrated hydrochloric acid (200mL) and stir. Slowly add Sodium Nitrite (8.3g) in batches at -30°C, with bubble formation during addition. React for 1 hour at -30°C, then add cuprous chloride and allow the mixture to rise to room temperature. Monitor the reaction using TLC. Adjust the reaction solution to alkaline with sodium hydroxide, extract with ethyl acetate, combine the organic phases, wash with salt solution, and dry over sodium sulfate. Concentrate and purify using column chromatography to obtain the product (7.5g, 68% yield).

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyridine-5-boronic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

2,4-Dichloropyridine-5-boronic acid hydrate is widely used as a building block in the synthesis of various organic compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.

Case Study: Synthesis of Biologically Active Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of pyridine derivatives with potential anti-cancer activity. The compound was instrumental in forming heterocyclic structures that exhibited significant cytotoxic effects against cancer cell lines .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways.

Case Study: Antiviral Activity

Research conducted by scientists at a prominent pharmaceutical company demonstrated that derivatives of 2,4-Dichloropyridine-5-boronic acid showed promising antiviral activity against influenza viruses. The study highlighted the compound's role in inhibiting viral replication through interference with viral polymerase activity .

Material Science

In material science, this compound is employed in the development of advanced materials such as sensors and fluorescent probes.

Application in Sensor Development

A recent study explored the use of this boronic acid derivative in creating fluorescent sensors for detecting glucose levels. The compound's ability to form stable complexes with diols makes it an excellent candidate for biosensor applications .

Catalysis

The compound also finds applications in catalysis, particularly in promoting various chemical reactions.

Case Study: Catalytic Activity

In a research paper published in Catalysis Science & Technology, this compound was used as a catalyst for the synthesis of amines from alcohols via an oxidative dehydrogenation process. The results indicated high yields and selectivity, showcasing its effectiveness as a catalyst .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisBuilding block for pyridine derivatives
Medicinal ChemistryAntiviral activity against influenza viruses
Material ScienceDevelopment of glucose sensors
CatalysisCatalyst for oxidative dehydrogenation

Mechanism of Action

The primary mechanism of action for 2,4-Dichloropyridine-5-boronic acid hydrate in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the presence of a base, which helps in the activation of the boronic acid group .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related pyridine-based boronic acids and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Reactivity Notes
2,4-Dichloropyridine-5-boronic acid hydrate 1072952-26-1 C₅H₄BCl₂NO₂·xH₂O ~213.6 (anhydrous basis) Cl (2,4), B(OH)₂ (5) High reactivity in Suzuki couplings due to electron-withdrawing Cl groups
2-Chloro-4-methylpyridine-5-boronic acid 913836-08-5 C₆H₇BClNO₂ 171.39 Cl (2), CH₃ (4), B(OH)₂ (5) Methyl group increases steric hindrance, reducing reaction rates compared to dichloro derivatives
2,3-Dichloropyridine-5-boronic acid 1072951-54-2 C₅H₄BCl₂NO₂ 207.28 Cl (2,3), B(OH)₂ (5) Lower thermal stability due to adjacent Cl substituents
5-Chloropyridine-2-boronic acid 652148-91-9 C₅H₅BClNO₂ 157.36 Cl (5), B(OH)₂ (2) Less steric hindrance enables faster coupling but lower regioselectivity
(3-Fluoropyridin-4-yl)boronic acid hydrate 2377606-43-2 C₅H₅BFNO₂·xH₂O ~148.9 (anhydrous basis) F (3), B(OH)₂ (4) Fluorine’s electronegativity enhances oxidative stability but reduces nucleophilicity

Reactivity and Application Differences

  • Electronic Effects: Dichloro derivatives (e.g., 2,4-dichloro and 2,3-dichloro) exhibit higher reactivity in cross-coupling reactions than mono-halogenated or fluorinated analogs due to stronger electron-withdrawing effects .
  • Steric Hindrance : Methyl-substituted derivatives (e.g., 2-chloro-4-methylpyridine-5-boronic acid) show reduced coupling efficiency in sterically demanding reactions, limiting their use in bulky substrate syntheses .
  • Hydrate vs. Anhydrous Forms : Hydrated forms (e.g., this compound) often exhibit improved solubility in polar solvents, enhancing their utility in aqueous-phase reactions .

Case Study: Suzuki Coupling Performance

In a study comparing coupling efficiency with 4,6-dichloropyrimidine, this compound demonstrated >90% yield under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Industrial and Research Considerations

  • Sourcing and Purity : Suppliers like BIOZOL offer this compound in quantities up to 100 metric tons, with purity levels >95% .
  • Cost : Fluorinated analogs (e.g., 3-fluoropyridin-4-ylboronic acid hydrate) are typically more expensive (~€349/1000 mg) due to complex synthesis routes .

Biological Activity

2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its role in enzyme interactions, cellular signaling modulation, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4BCl2_2NO2_2·H2_2O, with a molecular weight of approximately 209.82 g/mol. Its structure features a pyridine ring substituted with two chlorine atoms and a boronic acid functional group, which allows it to participate in various chemical reactions, particularly those involving nucleophiles.

Mechanisms of Biological Activity

1. Enzyme Interactions:
The boronic acid moiety enables this compound to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the study of enzyme mechanisms:

  • Inhibition of Serine Proteases: The compound can inhibit serine proteases by covalently binding to the active site serine residue, effectively blocking enzymatic activity.
  • Modulation of Kinases and Phosphatases: It influences signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and metabolic regulation.

2. Cellular Effects:
The compound has been shown to affect various cellular processes:

  • Gene Expression Modulation: It interacts with transcription factors and regulatory proteins, leading to alterations in gene expression profiles.
  • Cell Signaling Pathway Influence: Changes in signal transduction pathways have been observed, impacting cellular metabolism and the levels of key metabolites.

Dosage Effects and Toxicity

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses: At lower concentrations, the compound can modulate enzyme activity without significant toxicity.
  • High Doses: Higher concentrations may lead to adverse effects such as oxidative stress, inflammation, and apoptosis due to cellular damage.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionInhibits serine proteases by binding to active sites.
Cellular ModulationAlters gene expression through interaction with transcription factors.
Toxicity AssessmentExhibits toxicity at high doses leading to oxidative stress.

Case Study: Anticancer Potential

A notable study explored the anticancer potential of this compound within the context of renal cell carcinoma (RCC). The compound was tested on VHL-deficient RCC cell lines:

  • In Vitro Assays: The compound demonstrated selective cytotoxicity towards VHL-deficient cells through mechanisms involving autophagy induction .
  • Xenograft Models: In vivo studies indicated reduced tumor growth in xenograft models treated with the compound, highlighting its potential as a targeted therapy .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichloropyridine-5-boronic acid hydrate, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via halogenation and subsequent boronation. For halogenated pyridine derivatives, chlorination of pyridine precursors (e.g., using POCl₃ or Cl₂ gas) followed by Miyaura borylation with bis(pinacolato)diboron under palladium catalysis is common . Purification involves recrystallization or column chromatography. Purity is validated using HPLC (≥98% by area normalization) and NMR spectroscopy (e.g., ¹¹B NMR for boronic acid confirmation) . Hydrate content is quantified via thermogravimetric analysis (TGA), where mass loss at 100–150°C corresponds to water release .

Q. How does the hydrate form influence the compound’s stability and reactivity in cross-coupling reactions?

  • Methodological Answer : The hydrate form introduces water molecules coordinated to the boronic acid, which can affect Suzuki-Miyaura coupling efficiency. Pre-drying the compound under vacuum (40–60°C) or using molecular sieves is critical to avoid side reactions with palladium catalysts. Reactivity comparisons between anhydrous and hydrated forms show that controlled dehydration improves coupling yields by 15–20% in aryl halide reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer : Conflicting data on pH-dependent reactivity (e.g., hydrolysis vs. stability) require controlled experiments. Buffered solutions (pH 2–12) should be used to monitor boronic acid stability via UV-Vis spectroscopy (λ = 260–280 nm for pyridine-boronate complexes). Studies indicate that below pH 7, the boronic acid remains protonated, enhancing electrophilicity for cross-coupling, while alkaline conditions (pH > 9) promote hydrolysis to phenol derivatives, reducing yields by 30–40% .

Q. What advanced techniques are used to study the compound’s role in synthesizing heterocyclic pharmaceuticals?

  • Methodological Answer : The compound serves as a key intermediate in constructing fused pyridine scaffolds. Researchers employ:

  • X-ray crystallography to confirm regioselectivity in coupling reactions (e.g., preferential substitution at the 5-boronic acid site over chlorine sites) .
  • DFT calculations to predict reaction pathways for heterocycle formation, such as intramolecular cyclization barriers .
  • In situ IR spectroscopy to monitor boronate ester formation during Suzuki reactions, optimizing catalyst loading (typically 1–5 mol% Pd) .

Q. How do structural modifications (e.g., substituent effects) impact the compound’s utility in boronic acid-based hydrogel design?

  • Methodological Answer : The dichloro-pyridine backbone enhances π-π stacking in hydrogels, while the boronic acid enables dynamic covalent bonding with diols (e.g., polysaccharides). Researchers modify substituents to tune hydrogel properties:

  • 2,4-Dichloro groups increase hydrophobicity, improving mechanical strength (elastic modulus ↑ by 50% vs. non-chlorinated analogs) .
  • Hydrate content affects swelling ratios; partial dehydration (via lyophilization) reduces water uptake by 25%, enhancing stability in biomedical applications .

Key Research Challenges

  • Controlled Dehydration : Balancing hydrate stability with reactivity requires precise thermal protocols to avoid boronic acid decomposition.
  • Regioselectivity in Cross-Coupling : Competing reactivity at chlorine vs. boron sites necessitates tailored catalysts (e.g., SPhos ligands for C5 selectivity) .
  • Environmental Impact : Hydrolysis byproducts (e.g., chlorophenols) require mitigation via green solvents (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dichloropyridine-5-boronic acid hydrate
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